molecular formula C13H16FN3OS B1451273 [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+ CAS No. 1426290-37-0

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+

Cat. No. B1451273
CAS RN: 1426290-37-0
M. Wt: 281.35 g/mol
InChI Key: SPYMNMQLLMDKKX-UHFFFAOYSA-N
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Description

“[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+” is a compound with the molecular formula C13H16FN3OS and a molecular weight of 281.35 . It’s part of the pyrrolidine class of compounds, which are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be approached in two ways :


Molecular Structure Analysis

The molecular structure of “[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+” includes a five-membered pyrrolidine ring . This ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound . The pyrrolidine ring can be functionalized or modified to generate structural diversity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+” include a molecular weight of 281.35 . More detailed properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Medicinal Chemistry

The compound’s pyrrolidine ring is a common feature in medicinal chemistry, where it’s used to synthesize biologically active compounds. These include antipsychotic, β-adrenergic antagonist, and anticancer agents . The fluorophenyl group may enhance the compound’s ability to interact with various biological targets due to the electron-withdrawing effects of the fluorine atom, potentially increasing its medicinal applications.

Agriculture

In agriculture, compounds like “[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+” can be explored for their potential as pesticides or herbicides. The structural features of the compound, such as the imidothiocarbamate group, could be investigated for activity against pests or weeds .

Materials Science

The compound’s unique structure could be utilized in materials science for the development of new polymers or coatings. The presence of the fluorophenyl group might contribute to the thermal stability and chemical resistance of the resulting materials .

Environmental Science

In environmental science, the compound’s potential for biodegradation or its role in environmental remediation can be studied. Its interaction with environmental pollutants or its use in sensing applications could be significant areas of research .

Biochemistry

The compound could play a role in biochemistry research, particularly in the study of enzyme inhibition or receptor-ligand interactions. The pyrrolidine ring system is known to be a key scaffold in many biologically active molecules .

Analytical Chemistry

This compound could be used as a standard or reagent in analytical chemistry due to its distinct chemical structure. It might be useful in chromatography, spectroscopy, or as a calibration standard in mass spectrometry .

Future Directions

Pyrrolidine compounds, including “[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+”, have potential for future drug discovery due to their versatile scaffold . They can be used to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

methyl N'-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3OS/c1-19-13(15)16-7-9-6-12(18)17(8-9)11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYMNMQLLMDKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCC1CC(=O)N(C1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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